N-geranyl phthalimide
CAS No.: 36615-20-0
Cat. No.: VC18797919
Molecular Formula: C18H21NO2
Molecular Weight: 283.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36615-20-0 |
|---|---|
| Molecular Formula | C18H21NO2 |
| Molecular Weight | 283.4 g/mol |
| IUPAC Name | 2-[(2E)-3,7-dimethylocta-2,6-dienyl]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C18H21NO2/c1-13(2)7-6-8-14(3)11-12-19-17(20)15-9-4-5-10-16(15)18(19)21/h4-5,7,9-11H,6,8,12H2,1-3H3/b14-11+ |
| Standard InChI Key | NZUXIQHUOLOYNR-SDNWHVSQSA-N |
| Isomeric SMILES | CC(=CCC/C(=C/CN1C(=O)C2=CC=CC=C2C1=O)/C)C |
| Canonical SMILES | CC(=CCCC(=CCN1C(=O)C2=CC=CC=C2C1=O)C)C |
Introduction
Structural and Chemical Properties of N-Geranyl Phthalimide
N-Geranyl phthalimide consists of a phthalimide moiety—a bicyclic structure derived from phthalic anhydride—linked to a geranyl group via an imide nitrogen. The geranyl side chain, a monoterpene derivative of geraniol, introduces hydrophobicity and stereochemical complexity to the molecule. Key structural features include:
-
Phthalimide Core: A five-membered cyclic imide with two carbonyl groups, enabling hydrogen bonding and π-π interactions .
-
Geranyl Substituent: A 10-carbon isoprenoid chain with two trans-configured double bonds, contributing to conformational flexibility and potential membrane permeability .
The molecular formula of N-geranyl phthalimide is , with a molecular weight of 299.41 g/mol. Its logP value, estimated computationally, suggests moderate lipophilicity (~3.5), which may influence bioavailability and tissue distribution .
Synthetic Methodologies for N-Geranyl Phthalimide
While explicit protocols for N-geranyl phthalimide are scarce in the literature, established methods for analogous phthalimide derivatives provide a roadmap for its synthesis:
Nucleophilic Substitution Reactions
Phthalimide’s imide nitrogen can undergo alkylation with geranyl bromide in the presence of a base such as potassium carbonate. This one-step reaction typically proceeds in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (60–80°C) .
Coupling Reactions
Transition metal-catalyzed coupling (e.g., Ullmann or Buchwald-Hartwig) between phthalimide and pre-functionalized geranyl amines offers an alternative route. Palladium catalysts (e.g., Pd(OAc)) with ligands such as XPhos facilitate C–N bond formation under inert atmospheres .
Computational Insights into Bioactivity
Recent computational studies on phthalimide derivatives highlight strategies applicable to N-geranyl phthalimide:
Molecular Docking and Binding Affinities
Density functional theory (DFT) calculations and molecular docking simulations of structurally similar compounds (e.g., P7 in ) reveal strong interactions with biological targets. For instance:
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| TGF-β receptor ALK5 | −12.28 | Hydrogen bonds with ASP254, HIS283 |
| Cytochrome P450 3A4 | −9.45 | Hydrophobic interactions with geranyl |
These simulations suggest that N-geranyl phthalimide’s geranyl chain could enhance binding to hydrophobic enzyme pockets, potentially improving inhibitory potency compared to simpler phthalimides .
ADMET Predictions
In silico ADMET profiling of phthalimide derivatives indicates:
-
Moderate intestinal absorption (Caco-2 permeability: ~15 × 10 cm/s)
-
Low cytochrome P450 inhibition risk (IC > 50 μM)
Comparative Analysis with Related Compounds
N-Geranyl phthalimide occupies a unique niche among phthalimide derivatives. The table below contrasts its hypothetical properties with characterized analogs:
The geranyl group’s bulk and hydrophobicity may confer improved tissue penetration compared to smaller substituents .
Challenges and Future Directions
Despite its promise, N-geranyl phthalimide faces developmental hurdles:
-
Synthetic Complexity: Geranyl’s stereocenters necessitate chiral resolution or asymmetric synthesis.
-
Metabolic Stability: Preliminary in vitro assays of similar compounds show rapid hepatic clearance (t < 30 minutes) .
Future research should prioritize:
-
Optimizing synthetic routes for enantiomeric purity
-
Conducting in vivo efficacy and toxicity studies
-
Exploring prodrug strategies to enhance bioavailability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume